PHT-7.3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

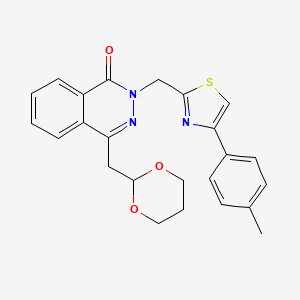

IUPAC Name |

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PHT-7.3: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of PHT-7.3, a selective small-molecule inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has demonstrated significant potential as a therapeutic agent by selectively inhibiting the growth of cancer cells harboring mutant KRAS (mut-KRAS), a prevalent and challenging oncogenic driver. This guide details the scientific rationale for targeting Cnk1, the discovery and optimization process leading to this compound, its mechanism of action, and a summary of its in vitro and in vivo antitumor activities. Detailed experimental methodologies for key biological assays are provided to enable replication and further investigation.

Introduction: Targeting the Cnk1-KRAS Axis

Mutations in the KRAS gene are among the most common oncogenic events in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1] Despite decades of research, direct inhibition of mut-KRAS has proven to be a formidable challenge. An alternative strategy is to target downstream effectors and scaffolding proteins that are essential for mut-KRAS signaling.

Cnk1 is a multi-domain scaffold protein that plays a crucial role in facilitating Ras/Raf/Mek/Erk signaling.[1] It co-localizes with mut-KRAS at the cell membrane, enhancing the efficiency and specificity of downstream signaling pathways that drive cell proliferation, survival, and migration.[1] The pleckstrin homology (PH) domain of Cnk1 is critical for its membrane localization through interactions with phosphoinositides. Therefore, inhibiting the Cnk1 PH domain presents a novel therapeutic strategy to disrupt the Cnk1-mut-KRAS interaction and selectively block oncogenic signaling.

The Discovery of this compound: A Rational Drug Design Approach

The discovery of this compound was the result of a targeted drug discovery campaign initiated with a lead compound, PHT-7.0. Through molecular modeling and subsequent structural modifications, a series of analogs were synthesized and screened to enhance potency and optimize pharmacokinetic properties.[2] this compound, a dioxane analog, emerged from this process with the highest binding affinity for the Cnk1 PH domain.[2]

Logical Workflow for this compound Discovery

The discovery process followed a logical progression from target identification to lead optimization and in vivo validation.

References

In-Depth Technical Guide: The Mechanism of Action of PHT-7.3 in KRas Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRas oncogene are prevalent in a significant portion of human cancers, representing a formidable challenge in oncology due to the historically "undruggable" nature of the KRas protein. This technical guide delves into the mechanism of action of PHT-7.3, a novel small molecule inhibitor that selectively targets cancer cells harboring KRas mutations. This compound functions by inhibiting the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a critical scaffold protein in KRas signaling. This inhibition disrupts the colocalization of Cnk1 and mutant KRas at the plasma membrane, leading to the attenuation of downstream oncogenic signaling pathways, particularly the Ral and Rho pathways. This guide provides a comprehensive overview of the preclinical data, including in vitro potency, effects on downstream signaling, and in vivo anti-tumor activity, positioning this compound as a promising therapeutic agent for KRas-mutant cancers.

Introduction: The Challenge of Targeting KRas

The Ras family of small GTPases, including KRas, HRas, and NRas, are pivotal regulators of cellular growth, proliferation, and survival. Activating mutations in KRas are among the most common oncogenic drivers, found in approximately 25% of all human cancers, with particularly high prevalence in pancreatic, colorectal, and non-small cell lung cancers (NSCLC). These mutations lock the KRas protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-AKT-mTOR cascades.

Despite decades of research, the development of effective KRas inhibitors has been fraught with difficulties. The high affinity of KRas for GTP and the lack of deep, well-defined binding pockets on its surface have made the design of direct inhibitors a significant hurdle. This has spurred the exploration of alternative therapeutic strategies, including the targeting of downstream effectors and essential mediators of KRas signaling.

This compound: A Novel Inhibitor of the Cnk1 PH Domain

This compound is a selective small molecule inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that plays a crucial role in the spatial and temporal regulation of Ras signaling. The PH domain of Cnk1 mediates its localization to the plasma membrane through interactions with phosphoinositides, a critical step for its function in KRas signaling.

Biochemical Profile

This compound was identified through a screening and optimization process to selectively bind to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[2] This binding is thought to prevent the interaction of the Cnk1 PH domain with phosphoinositides at the plasma membrane.

Mechanism of Action in KRas Mutant Cells

The selective anti-proliferative effect of this compound in KRas mutant cells stems from its ability to disrupt the functional interaction between Cnk1 and mutant KRas at the plasma membrane.

Disruption of Cnk1-KRas Colocalization

In KRas mutant cells, Cnk1 colocalizes with the constitutively active KRas protein at the plasma membrane, facilitating the propagation of downstream oncogenic signals. This compound, by binding to the Cnk1 PH domain, prevents this membrane localization of Cnk1, thereby disrupting its interaction with mutant KRas.

Inhibition of Downstream Signaling Pathways

The disruption of the Cnk1-mutant KRas complex by this compound leads to the downregulation of specific downstream effector pathways. While the effect on the canonical Raf-MEK-ERK pathway is observed, a more pronounced inhibition is seen in the Ral and Rho GTPase signaling pathways.

-

Ral Pathway: The Ral GTPases (RalA and RalB) are critical mediators of KRas-driven tumorigenesis, involved in processes such as cell proliferation, survival, and vesicular trafficking.

-

Rho Pathway: The Rho family of GTPases, including RhoA, are key regulators of the actin cytoskeleton, cell motility, and invasion.

The inhibition of these pathways contributes to the anti-proliferative and anti-tumor effects of this compound.

Quantitative Data on this compound Activity

The preclinical efficacy of this compound has been evaluated in a panel of non-small cell lung cancer (NSCLC) cell lines with both mutant and wild-type KRas.

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines

| Cell Line | KRas Status | IC50 (μM) for 2D Growth | IC50 (μM) for 3D Growth (Soft Agar) |

| H358 | G12C | ~25 | ~10 |

| A549 | G12S | ~30 | ~15 |

| H441 | G12V | ~40 | ~20 |

| H2122 | G12C | ~50 | ~25 |

| H1792 | G12C | ~60 | Not Reported |

| H2009 | G12A | ~70 | Not Reported |

| H23 | G12C | >100 | Not Reported |

| H1437 | G12C | >100 | Not Reported |

| H2023 | G12C | >100 | Not Reported |

| H1975 | Wild-type | >100 | Not Reported |

| H1650 | Wild-type | >100 | Not Reported |

| H322 | Wild-type | >100 | Not Reported |

Note: IC50 values are estimated from the waterfall plot in Indarte M, et al. Cancer Res. 2019.[1][3] Precise values may be available in the supplementary data of the publication.

Table 2: In Vivo Efficacy of this compound in KRas Mutant Xenograft Models

| Xenograft Model | KRas Mutation | Treatment | Dosing Schedule | Outcome |

| A549 | G12S | This compound | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |

| H441 | G12V | This compound | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |

i.p. = intraperitoneal

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Cnk1 PH domain, disrupting its colocalization with mutant KRas and downstream signaling.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo antitumor activity of this compound in KRas mutant xenograft models.

Detailed Experimental Protocols

Cell Viability Assay (2D Growth)

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the cell plates with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Soft Agar Colony Formation Assay (3D Growth)

-

Base Agar Layer: Prepare a 0.6% solution of noble agar in complete growth medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Suspension: Trypsinize and resuspend cells to a single-cell suspension. Count the cells and dilute to the desired concentration.

-

Top Agar Layer: Prepare a 0.3% solution of noble agar in complete growth medium and cool to 40°C. Mix the cell suspension with the 0.3% agar solution to a final concentration of 5,000 cells per well.

-

Plating: Gently layer 1.5 mL of the cell-agar mixture on top of the solidified base agar layer.

-

Compound Treatment: After the top layer has solidified, add complete growth medium containing the desired concentrations of this compound or vehicle control on top of the agar.

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days. Replace the medium with fresh compound-containing medium every 3-4 days.

-

Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour. Wash the plates with PBS. Count the number of colonies using a microscope.

Ral/Rho Activation Pull-Down Assay

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Pull-Down: Incubate equal amounts of protein lysate (typically 500-1000 µg) with Ral-binding domain (RBD) or Rho-binding domain (RBD) agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of Ral or Rho, respectively.

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins. Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies specific for RalA/B or RhoA. Also, probe a sample of the total cell lysate to determine the total levels of the respective proteins.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

-

Cell Implantation: Subcutaneously inject 5 x 10^6 A549 or H441 cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (200 mg/kg) or vehicle control intraperitoneally daily for the duration of the study (e.g., 20 days).

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Combination Therapy Potential

Preliminary data suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted therapies.[4] Co-administration with inhibitors of the EGFR pathway (e.g., erlotinib) or the MAPK pathway (e.g., trametinib) has shown increased efficacy in preclinical models.[4] This suggests that targeting multiple nodes within the complex KRas signaling network may be a more effective strategy to overcome resistance and improve therapeutic outcomes. Further quantitative studies are needed to fully elucidate the synergistic effects and optimal combination regimens.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for the treatment of KRas-mutant cancers. Its unique mechanism of action, which involves the selective disruption of the Cnk1-mutant KRas interaction, offers a new avenue for targeting this challenging oncogene. The preclinical data demonstrate its selective potency against KRas mutant cells and its in vivo anti-tumor activity.

Future research should focus on:

-

Optimizing the therapeutic window and dosing schedule of this compound.

-

Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in a broader range of KRas-mutant cancer models.

-

Further investigating the synergistic effects of this compound in combination with other targeted therapies and standard-of-care chemotherapies.

-

Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

The development of this compound and similar agents targeting key mediators of KRas signaling holds the potential to finally provide effective therapeutic options for patients with KRas-driven malignancies.

References

Cnk1 PH Domain: A Promising Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Connector enhancer of kinase suppressor of Ras 1 (Cnk1), a scaffold protein encoded by the CNKSR1 gene, has emerged as a critical regulator in multiple oncogenic signaling pathways.[1][2] Its modular structure, containing a sterile alpha motif (SAM), a PDZ domain, and a pleckstrin homology (PH) domain, allows it to orchestrate complex cellular processes including proliferation, survival, and invasion.[1][3] The Cnk1 PH domain, in particular, has garnered significant attention as a druggable target due to its pivotal role in localizing the Cnk1 scaffold to the plasma membrane and mediating key protein-protein and protein-lipid interactions. This guide provides a comprehensive overview of the Cnk1 PH domain, its function in signaling, and its potential as a therapeutic target, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

The Cnk1 PH Domain: Structure and Function

The PH domain of Cnk1 is a critical determinant of its subcellular localization and function. It directly interacts with phosphoinositides at the plasma membrane, with a preferential binding to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[4][5] This interaction is essential for the recruitment of Cnk1 to the membrane, where it can act as a scaffold to assemble and regulate various signaling complexes.[4]

Quantitative Binding Data

The affinity of the Cnk1 PH domain for different phosphoinositides has been quantified, highlighting its specificity. Furthermore, small molecule inhibitors targeting this domain have been developed and their binding affinities determined.

| Ligand | Binding Affinity (Kd) | Experimental Method |

| PtdIns(4,5)P2 | 0.18 μM | Isothermal Titration Calorimetry |

| PHT-7.3 (inhibitor) | 4.7 μM | Surface Plasmon Resonance |

| PHT-7.0 (inhibitor) | 10.9 μM | Surface Plasmon Resonance |

Table 1: Binding affinities of the Cnk1 PH domain with its lipid ligand and small molecule inhibitors.[4][6]

Cnk1 in Oncogenic Signaling Pathways

Cnk1 acts as a central hub, integrating signals from multiple pathways implicated in cancer progression, including the Ras/Raf/MEK/ERK, Rho, and NF-κB pathways.

Ras/Raf/MEK/ERK Pathway

Cnk1 is a key regulator of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently hyperactivated in human cancers.[7][8] It facilitates the activation of Raf by Ras, and its depletion can inhibit downstream ERK signaling.[9][10] In mutant KRAS-driven cancers, Cnk1 is essential for robust signaling, and its inhibition selectively blocks the growth of these cancer cells.[4][5]

Rho Signaling Pathway

The Cnk1 PH domain directly interacts with the GTP-bound form of Rho in a GTP-dependent manner, identifying Cnk1 as a Rho effector protein.[3] This interaction is crucial for Rho-mediated activation of serum response factor (SRF), a transcription factor involved in cell growth and differentiation.[3] Depletion of Cnk1 inhibits Rho-induced gene expression but does not affect Rho-induced stress fiber formation, suggesting a specific role in transcriptional regulation.[3]

NF-κB Signaling and Cancer Cell Invasion

Cnk1 plays a significant role in promoting the invasiveness of cancer cells by regulating the NF-κB signaling pathway.[7][11] Knockdown of Cnk1 has been shown to decrease the invasion of breast and cervical cancer cells.[7] This effect is mediated through the regulation of matrix metalloproteinase (MMP) expression, such as MMP-9 and MT1-MMP, which are critical for extracellular matrix degradation during invasion.[7][11] Cnk1 appears to specifically regulate the alternative branch of the NF-κB pathway.[11]

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. CNKSR1 connector enhancer of kinase suppressor of Ras 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MAPK signaling pathway | Abcam [abcam.com]

- 9. CNK1 is a scaffold protein that regulates Src-mediated Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

PHT-7.3 Binding Affinity to Cnk1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of PHT-7.3 to the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of Cnk1.[1][2] Cnk1 is a scaffold protein that plays a crucial role in mediating signaling pathways downstream of the Ras family of small GTPases, which are frequently mutated in various cancers.[3] this compound has been shown to bind to the Cnk1 PH domain with a micromolar affinity, thereby disrupting its interaction with membrane-bound lipids and its colocalization with mutant KRas.[4][5] This inhibitory action selectively blocks the growth of mutant KRas-dependent cancer cells and tumors.[1]

Quantitative Binding Data

The binding affinity of this compound for the Cnk1 PH domain has been quantitatively determined using Surface Plasmon Resonance (SPR). The key binding parameters are summarized in the table below.

| Ligand | Analyte | Binding Affinity (K_d) | Technique | Reference |

| This compound | GST-tagged Cnk1 PH domain | 4.7 µM | Surface Plasmon Resonance (SPR) | [1][6] |

This compound also demonstrates selectivity for the Cnk1 PH domain over the PH domains of other proteins such as Pdpk1, Btk, Akt1, and Plekha7.[1] Furthermore, this compound effectively displaces the natural lipid ligand, Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), from the Cnk1 PH domain.[1][2]

Experimental Protocols

This section details the methodologies employed to characterize the binding and functional effects of this compound on Cnk1.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte. In this case, the GST-tagged PH domain of Cnk1 is immobilized on the sensor chip, and this compound is flowed over the surface as the analyte.

Materials:

-

Instrument: Biacore series instrument (e.g., Biacore 3000)

-

Sensor Chip: CM5 sensor chip

-

Immobilization: GST capture kit (containing anti-GST antibody)

-

Ligand: Purified GST-tagged Cnk1 PH domain

-

Analyte: this compound dissolved in running buffer with a low percentage of DMSO

-

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

Procedure:

-

Surface Preparation: The CM5 sensor chip is activated using a standard amine coupling kit to immobilize an anti-GST antibody.

-

Ligand Immobilization: The GST-tagged Cnk1 PH domain is captured on the anti-GST antibody-coated surface. A target immobilization level of approximately 1000-2000 Resonance Units (RU) is aimed for.

-

Analyte Injection: A series of this compound concentrations (typically ranging from 0.1 to 50 µM) are prepared in running buffer. Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

-

Regeneration: The sensor surface is regenerated between each analyte injection using the regeneration solution to remove bound this compound.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Confocal Microscopy for Protein Colocalization

Confocal microscopy is utilized to visualize and assess the colocalization of Cnk1 and mutant KRas within cells and the effect of this compound on this colocalization.

Materials:

-

Cell Line: HEK293T cells

-

Plasmids: Cnk1-GFP (Green Fluorescent Protein) and mut(G12D)-KRas-RFP (Red Fluorescent Protein) expression vectors

-

Transfection Reagent: Lipofectamine 2000 or similar

-

Treatment: this compound (e.g., 50 µM) or DMSO as a vehicle control

-

Imaging System: Laser scanning confocal microscope

Procedure:

-

Cell Culture and Transfection: HEK293T cells are cultured on glass-bottom dishes and co-transfected with Cnk1-GFP and mut(G12D)-KRas-RFP plasmids.

-

Treatment: After 24-48 hours of transfection, cells are treated with this compound or DMSO for a specified duration (e.g., 1 hour).

-

Imaging: Live-cell imaging is performed using a confocal microscope. GFP is excited with a 488 nm laser, and RFP is excited with a 561 nm laser. Images are captured from both channels.

-

Analysis: The captured images are merged to visualize the degree of colocalization between Cnk1-GFP and mut(G12D)-KRas-RFP at the plasma membrane. The effect of this compound treatment is assessed by comparing the colocalization in treated versus control cells.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein Interaction

FLIM is a sensitive technique to measure the fluorescence lifetime of a fluorophore, which can be altered by Förster Resonance Energy Transfer (FRET) when two fluorophores are in close proximity (typically <10 nm), indicating a direct interaction. A decrease in the donor's (GFP) fluorescence lifetime in the presence of an acceptor (RFP) signifies FRET and thus interaction.

Materials:

-

Same as for Confocal Microscopy.

-

FLIM System: A confocal microscope equipped with a time-correlated single-photon counting (TCSPC) system.

Procedure:

-

Sample Preparation: Cells are prepared and treated as described for confocal microscopy.

-

FLIM Data Acquisition: The fluorescence lifetime of the donor fluorophore (Cnk1-GFP) is measured in the presence and absence of the acceptor (mut(G12D)-KRas-RFP). The GFP is excited with a pulsed laser, and the arrival times of the emitted photons are recorded.

-

Data Analysis: The fluorescence decay curves are fitted to a multi-exponential decay model to determine the average fluorescence lifetime. A reduction in the average fluorescence lifetime of Cnk1-GFP in cells co-expressing mut(G12D)-KRas-RFP compared to cells expressing Cnk1-GFP alone indicates a direct interaction.[7] The reversal of this lifetime shortening upon treatment with this compound demonstrates the compound's ability to disrupt the interaction.[4]

Signaling Pathways and Mechanism of Action

Cnk1 acts as a critical scaffold protein that facilitates the assembly of signaling complexes downstream of Ras.[3] It is involved in both the Raf/MEK/ERK and the Rho/Ral signaling pathways, which are crucial for cell proliferation, survival, and migration.[3]

Cnk1-Mediated KRas Signaling Pathway

Mutant KRas is constitutively active and promotes the assembly of a signaling complex at the plasma membrane. Cnk1, through its PH domain, binds to phosphoinositides in the membrane, bringing it into proximity with KRas and facilitating the activation of downstream effectors like Raf and Rho.

Caption: Cnk1 scaffolds KRas signaling.

Mechanism of this compound Inhibition

This compound binds to the PH domain of Cnk1, preventing its interaction with phosphoinositides at the plasma membrane. This disrupts the localization of Cnk1 and its ability to act as a scaffold for the mutant KRas signaling complex, leading to the inhibition of downstream signaling pathways.

Caption: this compound inhibits Cnk1 function.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines the logical flow of experiments to characterize the binding and cellular activity of a Cnk1 inhibitor like this compound.

Caption: Workflow for this compound evaluation.

Conclusion

This compound is a selective, micromolar-affinity inhibitor of the Cnk1 PH domain. The experimental data robustly demonstrate its ability to bind Cnk1, disrupt its interaction with mutant KRas at the plasma membrane, and consequently inhibit downstream oncogenic signaling pathways. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working on novel therapeutics targeting the Cnk1-KRas axis.

References

- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Role of PHT-7.3 in Disrupting KRas-Driven Oncogenesis by Preventing Cnk1 Co-localization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the KRas protein are a major driver of human cancers, yet direct inhibition of KRas has proven to be a formidable challenge. A promising alternative strategy is to disrupt the molecular interactions essential for its function. This technical guide delves into the mechanism of PHT-7.3, a small molecule inhibitor that selectively targets cancer cells harboring mutant KRas. This compound achieves its anti-cancer effects not by directly binding to KRas, but by inhibiting its interaction with a critical scaffolding protein, the Connector enhancer of kinase suppressor of Ras 1 (Cnk1). By binding to the pleckstrin homology (PH) domain of Cnk1, this compound prevents the co-localization of Cnk1 and mutant KRas at the plasma membrane, a crucial step for the activation of downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction: Targeting the KRas Interactome

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in KRas are highly prevalent in some of the most aggressive human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2] For decades, the development of direct KRas inhibitors was considered an insurmountable task due to the protein's high affinity for GTP and the absence of well-defined binding pockets.[3]

This has led to the exploration of indirect strategies to inhibit KRas function. One such approach is to target the proteins that regulate its activity and localization. For KRas to initiate downstream signaling, it must be localized to the inner leaflet of the plasma membrane.[4] This localization is a dynamic process involving post-translational modifications, such as farnesylation, and interactions with various chaperone and scaffolding proteins.[5][6]

Mechanism of Action of this compound: A Focus on Cnk1

This compound is a novel small molecule that selectively inhibits the growth of cancer cells with mutant KRas.[7][8] Its mechanism of action does not involve direct binding to KRas. Instead, this compound targets the interaction between mutant KRas and the scaffolding protein Cnk1 (also known as CNKSR1).[8][9]

Cnk1 is a multi-domain protein that co-localizes with mutant KRas at the plasma membrane and is essential for the activation of its downstream effectors, including the Ral and Rho signaling pathways.[2][10] The co-localization of Cnk1 and mutant KRas is mediated, in part, by the binding of the Cnk1 pleckstrin homology (PH) domain to phosphoinositides in the plasma membrane.[8]

This compound was identified through a screening and structural optimization process to be a selective inhibitor of the Cnk1 PH domain.[8] By binding to this domain, this compound prevents the association of Cnk1 with the plasma membrane, thereby disrupting its co-localization with mutant KRas.[8] This disruption of the KRas-Cnk1 signaling complex selectively blocks downstream signaling in mutant KRas-harboring cells, leading to an inhibition of cell growth and tumor progression.[7][8]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) for Cnk1 PH Domain | 4.7 µM | Surface Plasmon Resonance (SPR) | [11] |

| Table 1: Binding Affinity of this compound for Cnk1 PH Domain. |

| Cell Line | KRas Status | This compound IC50 (Anchorage-Dependent Growth) | This compound IC50 (Anchorage-Independent Growth) | Reference |

| A549 | G12S | ~10 µM | ~5 µM | [8] |

| H441 | G12V | ~10 µM | ~5 µM | [8] |

| HCT-116 | G13D | ~10 µM | ~5 µM | [7] |

| H1975 | Wild-Type | > 50 µM | > 50 µM | [8] |

| Table 2: In Vitro Efficacy of this compound on Cancer Cell Lines. |

| Xenograft Model | KRas Status | Treatment | Outcome | Reference |

| A549 NSCLC | G12S | This compound (200 mg/kg, i.p., daily) | Cytostatic antitumor activity | [11] |

| H441 NSCLC | G12V | This compound (200 mg/kg, i.p., daily) | Cytostatic antitumor activity | [11] |

| H1975 NSCLC | Wild-Type | This compound (200 mg/kg, i.p., daily) | No significant antitumor activity | [8] |

| Table 3: In Vivo Efficacy of this compound in Xenograft Models. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity of this compound to the Cnk1 PH domain.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Recombinant GST-tagged Cnk1 PH domain

-

This compound dissolved in DMSO and diluted in running buffer

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Immobilize the GST-tagged Cnk1 PH domain onto the CM5 sensor chip surface via amine coupling.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to measure the association and dissociation of this compound.

-

After each injection, regenerate the sensor surface using the regeneration solution.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the dissociation constant (Kd).

Confocal Microscopy for Protein Co-localization

Objective: To visualize the co-localization of Cnk1 and KRas at the plasma membrane and the effect of this compound.

Materials:

-

Cells co-transfected with plasmids encoding fluorescently tagged Cnk1 (e.g., Cnk1-GFP) and KRas (e.g., KRas-RFP).

-

Confocal microscope with appropriate laser lines and detectors.

-

Cell culture medium and supplements.

-

This compound.

-

Mounting medium with DAPI for nuclear counterstaining.

Procedure:

-

Seed the co-transfected cells onto glass-bottom dishes or coverslips.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Treat the cells with this compound or vehicle (DMSO) for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 (optional, depending on antibody staining).

-

Mount the coverslips onto microscope slides with mounting medium containing DAPI.

-

Acquire images using a confocal microscope, capturing the signals from each fluorescent protein and DAPI in separate channels.

-

Analyze the images for co-localization of the Cnk1 and KRas signals at the plasma membrane using appropriate software.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein-Protein Interaction

Objective: To confirm the interaction between Cnk1 and KRas in live cells and its disruption by this compound.

Materials:

-

Cells co-transfected with a donor fluorophore-tagged protein (e.g., Cnk1-GFP) and an acceptor fluorophore-tagged protein (e.g., KRas-RFP).

-

A FLIM system coupled to a confocal or multiphoton microscope.

-

Cell culture medium and supplements.

-

This compound.

Procedure:

-

Seed the co-transfected cells in imaging dishes.

-

Treat the cells with this compound or vehicle.

-

Perform FLIM measurements on the donor fluorophore (e.g., GFP).

-

The fluorescence lifetime of the donor will decrease in the presence of FRET (Förster Resonance Energy Transfer), which occurs when the donor and acceptor are in close proximity (indicating interaction).

-

Analyze the FLIM data to determine the fluorescence lifetime of the donor in different cellular compartments. A shorter lifetime in the presence of the acceptor indicates interaction.

-

Compare the donor lifetime in vehicle-treated versus this compound-treated cells to determine if the compound disrupts the interaction.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells.

Materials:

-

Cancer cell lines.

-

Agarose (low melting point).

-

Cell culture medium and supplements.

-

6-well plates.

-

This compound.

-

Crystal violet solution for staining.

Procedure:

-

Prepare a base layer of 0.6% agarose in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Resuspend cells in a top layer of 0.3% agarose in cell culture medium containing various concentrations of this compound or vehicle.

-

Carefully layer the cell suspension on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing this compound every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number and measure the size of the colonies.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell lines for injection.

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

Anesthesia and surgical equipment for cell implantation.

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by intraperitoneal injection) or vehicle to the respective groups according to the dosing schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for signaling pathway inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: KRas-Cnk1 Signaling and this compound Inhibition.

Caption: Co-Immunoprecipitation Workflow.

Caption: Confocal Microscopy Workflow.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by mutant KRas. Its innovative mechanism of action, which involves the disruption of the KRas-Cnk1 signaling complex at the plasma membrane, offers a selective means of inhibiting oncogenic signaling without directly targeting the challenging KRas protein itself. The data presented in this guide demonstrate the potent and selective anti-cancer activity of this compound in preclinical models. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate this compound or to explore similar approaches targeting the KRas interactome. The continued development of inhibitors like this compound holds the potential to address the significant unmet medical need for effective therapies for KRas-mutant cancers.

References

- 1. fishersci.com [fishersci.com]

- 2. Functional analysis of CNK in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. artscimedia.case.edu [artscimedia.case.edu]

- 6. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CNKSR1 - Wikipedia [en.wikipedia.org]

- 10. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

PHT-7.3: A Targeted Approach to Disrupting Mutant KRAS-Driven Raf/Mek/Erk Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Raf/Mek/Erk signaling cascade, a critical downstream effector of RAS proteins, is a frequently dysregulated pathway in human cancers, primarily due to activating mutations in KRAS. The small molecule PHT-7.3 has emerged as a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein essential for efficient mutant KRAS signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its specific effects on the Raf/Mek/Erk signaling pathway, and detailed protocols for key experimental validation. By targeting the Cnk1-mutant KRAS interaction, this compound presents a promising therapeutic strategy for cancers harboring oncogenic KRAS mutations.

Introduction to the Raf/Mek/Erk Signaling Pathway

The Raf/Mek/Erk pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) cascade, is a highly conserved signaling module that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The canonical pathway is initiated by the activation of RAS small GTPases, which recruit and activate the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates the dual-specificity kinases Mek1 and Mek2, which in turn phosphorylate and activate the extracellular signal-regulated kinases Erk1 and Erk2. Phosphorylated Erk (p-Erk) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.

Oncogenic mutations in KRAS, present in a significant percentage of human cancers, lead to a constitutively active state of the protein, resulting in persistent downstream signaling through the Raf/Mek/Erk pathway and uncontrolled cell growth.

This compound: Mechanism of Action

This compound is a selective small-molecule inhibitor that targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein that plays a crucial role in the spatial and temporal regulation of RAS signaling by facilitating the formation of signaling complexes, or "nanoclusters," at the plasma membrane.

By binding to the PH domain of Cnk1, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane.[2] This disruption of the Cnk1-mutant KRAS interaction selectively blocks the downstream signaling cascade, including the Raf/Mek/Erk pathway, in cells harboring mutant KRAS, while having minimal effect on cells with wild-type KRAS.[2]

Quantitative Analysis of this compound's Effect on Raf/Mek/Erk Signaling

The inhibitory effect of this compound on the Raf/Mek/Erk pathway has been demonstrated through the analysis of phosphorylation status of key downstream proteins. While specific quantitative densitometry data from western blots is not publicly available, the qualitative results clearly indicate a dose-dependent reduction in the levels of phosphorylated Mek (p-Mek) and phosphorylated Erk (p-Erk) in mutant KRAS cancer cells treated with this compound.

Table 1: Summary of this compound In Vitro Efficacy

| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth IC50 (µM) |

| A549 | Mutant (G12S) | ~25 | ~10 |

| H441 | Mutant (G12V) | ~25 | ~15 |

| H727 | Mutant (G12V) | ~30 | ~20 |

| HCT116 | Mutant (G13D) | ~20 | ~10 |

| SW620 | Mutant (G12V) | ~25 | ~15 |

| H1975 | Wild-Type | >100 | >100 |

| Calu-3 | Wild-Type | >100 | >100 |

Data compiled from publicly available research abstracts and summaries.[1][2]

Experimental Protocols

Western Blot Analysis of Raf/Mek/Erk Pathway Inhibition

This protocol outlines the general steps for assessing the phosphorylation status of Raf, Mek, and Erk in response to this compound treatment. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

-

This compound (stock solution in DMSO)

-

Mutant KRAS and wild-type KRAS cancer cell lines

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-c-Raf (Ser338)

-

Rabbit anti-c-Raf

-

Rabbit anti-phospho-Mek1/2 (Ser217/221)

-

Rabbit anti-Mek1/2

-

Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)

-

Rabbit anti-Erk1/2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Conclusion

This compound represents a novel and selective approach to targeting mutant KRAS-driven cancers. By disrupting the essential interaction between Cnk1 and mutant KRAS, this compound effectively attenuates the downstream Raf/Mek/Erk signaling pathway, leading to the inhibition of cancer cell growth. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar Cnk1 inhibitors. Further quantitative studies are warranted to fully elucidate the dose-response relationship of this compound on the phosphorylation of Raf, Mek, and Erk, which will be crucial for its clinical development.

References

Structural Activity Relationship of PHT-7.3 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of PHT-7.3 analogs, a class of molecules targeting the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This compound has emerged as a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain, demonstrating preferential activity against cancer cells harboring mutant KRas. This document summarizes the quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to facilitate further research and development in this area.

Core Findings and Data Summary

This compound was identified through the optimization of a precursor compound, PHT-7.0. A series of analogs were synthesized by modifying the ester side arm to enhance potency and pharmacokinetic properties.[1] this compound, a dioxane analog, exhibited the highest binding affinity for the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM.[1][2] This selective binding prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways.[1][3]

Quantitative Data of this compound and Analogs

The following table summarizes the available quantitative data for this compound and its precursor. While a full series of analogs were synthesized, the detailed quantitative data for each is primarily available in the supplementary materials of the source publication.

| Compound | Description | Binding Affinity (Kd) to Cnk1 PH Domain | Cell Growth Inhibition (IC50) | Notes |

| PHT-7.0 | Precursor compound | Data not publicly available in snippets | Active against some mut-KRas cells | Modified at the ester side arm to generate analogs.[1] |

| This compound | Dioxane analog | 4.7 μM | > 100 μM in normal cells; active in 7 out of 12 mut-KRas NSCLC cell lines | Selected for further in vivo studies due to favorable properties.[1] |

| PHT-7.10 | Analog | Binding confirmed by SPR | Inhibits proliferation of some mut-KRas cells | Tested alongside PHT-7.0 and this compound.[1] |

In vivo, this compound demonstrated cytostatic antitumor activity in mut-KRas(G12S) A549 and mut-KRasG12V H441 xenograft models when administered daily at 200 mg/kg intraperitoneally for up to 20 days.[1] No significant antitumor activity was observed in a wild-type KRas H1975 NSCLC xenograft model.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its selective antitumor activity by disrupting the Cnk1-mutant KRas signaling axis. Cnk1 is a scaffold protein that, through its PH domain, binds to phosphoinositides at the plasma membrane. This localization facilitates its interaction with and stabilization of mutant KRas, promoting downstream signaling cascades that drive cell proliferation and survival, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1][4]

This compound competitively binds to the phosphoinositide-binding pocket of the Cnk1 PH domain.[4][5] This prevents the recruitment of Cnk1 to the plasma membrane, thereby inhibiting its interaction with mutant KRas and suppressing the oncogenic signaling.

References

- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Supplemental Information from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

The Foundational Role of Cnk1: A Scaffold Protein Orchestrating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a member of the CNK family of scaffold proteins, has emerged as a critical regulator in a multitude of cellular signaling pathways.[1][2][3] Its modular structure, featuring multiple protein-protein interaction domains, allows it to function as a central hub, integrating signals from diverse upstream stimuli and directing them towards specific downstream effectors.[1][3] This technical guide delves into the foundational research elucidating the core functions of Cnk1, its key interaction partners, and its involvement in critical cellular processes. A comprehensive understanding of Cnk1's role is paramount for researchers in cell biology and professionals in drug development, given its implications in diseases such as cancer.[2][4][5][6]

Cnk1 Protein Domain Architecture

The scaffolding function of Cnk1 is intrinsically linked to its distinct protein domains, which mediate its interactions with a wide array of signaling molecules. The human Cnk1 protein contains several conserved domains:

-

Sterile Alpha Motif (SAM) Domain: Involved in protein-protein and protein-lipid interactions, and can mediate homo- and hetero-oligomerization.[1][2]

-

Conserved Region in CNK (CRIC) Domain: A region that, along with the SAM domain, has been implicated in binding to specific receptors and other signaling proteins.[2]

-

PDZ Domain: A common structural domain that typically binds to the C-terminus of other specific proteins.[1][3]

-

Pleckstrin Homology (PH) Domain: Binds to phosphoinositides and other signaling molecules, often mediating membrane localization.[1][3][4]

Cnk1 as a Central Scaffolding Hub in Signaling Networks

Foundational research has positioned Cnk1 as a key integrator of several major signaling pathways, most notably the Ras, Rho, and insulin signaling cascades.

Crosstalk between Rho and Ras Signaling

Cnk1 was initially identified as a component of the Ras signaling pathway.[1] Subsequent research revealed its crucial role in linking the Rho and Ras GTPase signaling pathways.[1][7] Cnk1 directly interacts with the GTP-bound, active form of RhoA via its PH domain.[1][8] This interaction is specific for transcriptional activation pathways downstream of Rho, without significantly affecting Rho-induced stress fiber formation.[7][8]

Furthermore, Cnk1 physically associates with Rhophilin, a Rho effector, and RalGDS, a Ras effector, suggesting it forms a signaling complex that mediates crosstalk between these two critical pathways.[1][7]

Role in the MAPK/ERK Pathway

Cnk1 plays a significant role in the mitogen-activated protein kinase (MAPK) cascade, a central pathway regulating cell proliferation, differentiation, and survival.[9][10][11] Cnk1 can form a trimeric complex with activated Src and preactivated Raf-1, facilitating the Src-dependent tyrosine phosphorylation and subsequent activation of Raf-1.[9][12] This scaffolding function of Cnk1 is essential for the full activation of Raf-1 and downstream signaling to ERK.[9] The interaction between KSR (Kinase Suppressor of Ras), a related scaffold protein, and Cnk1 is also important in regulating MAPK signaling.[13]

Involvement in Insulin Signaling

Cnk1 is a positive regulator of insulin signaling.[14][15][16] It interacts with the cytohesin family of Arf guanine nucleotide exchange factors.[14][15][16] This interaction is critical for the activation of the PI3K/AKT cascade downstream of the insulin and insulin-like growth factor 1 (IGF-1) receptors.[14][15] Cnk1 facilitates the membrane recruitment of cytohesin-2 following insulin stimulation, promoting the generation of a PIP2-rich microenvironment essential for the recruitment of insulin receptor substrate 1 (IRS1) and subsequent signal transmission.[14][15]

Quantitative Data Summary

| Experiment | Key Finding | Quantitative Measurement | Reference |

| Rho-mediated Stress Fiber Formation | Expression of hCNK1 or a Rho-binding mutant (W493A) does not significantly affect L63Rho-mediated stress fiber formation in HeLa cells. | Percentage of cells with stress fibers: L63Rho alone (85±5%), L63Rho + hCNK1 (82±7%), L63Rho + hCNK1 W493A (80±6%). Data are means ± standard deviations for at least three experiments. | [1] |

| Rho-mediated SRF Activation | Depletion of endogenous hCNK1 using RNAi inhibits Rho-dependent transcriptional activation of a serum response factor (SRF) reporter. | Approximately 50% reduction in SRF reporter activity upon hCNK1 depletion in the presence of activated RhoA. | [1] |

| CNKSR1 and Pancreatic Cancer | High CNKSR1 expression is correlated with poorer overall survival in pancreatic cancer patients. | Hazard Ratio (HR) for overall survival in patients with high vs. low CNKSR1 expression was statistically significant in multiple cohorts. | [2] |

| CNKSR1 and Lung Adenocarcinoma | CNKSR1 expression is negatively correlated with the fraction of CD8+ T cells in the tumor microenvironment. | Correlation coefficient (R) = -0.534. | [17] |

Key Experimental Protocols

Yeast Two-Hybrid Screen for RhoA Interactors

This method was used to identify proteins that interact with the active form of RhoA, leading to the identification of hCNK1.[1]

Methodology:

-

Bait and Prey Construction: The cDNA encoding constitutively active RhoA (L63RhoA) was cloned into the pBUTE bait vector. A human brain cDNA library was cloned into the pPR3-N prey vector.

-

Yeast Transformation: The bait and prey plasmids were co-transformed into L40 yeast cells containing the HIS3 and lacZ reporter genes under the control of LexA operators.

-

Selection and Screening: Transformed yeast were plated on synthetic medium lacking leucine, tryptophan, and histidine to select for colonies where the bait and prey proteins interact, leading to the activation of the HIS3 reporter gene.

-

Filter Lift Assay: Colonies that grew on the selective medium were further screened for β-galactosidase activity using a filter lift assay to confirm the interaction.

-

Plasmid Rescue and Sequencing: Prey plasmids from positive colonies were isolated and the cDNA inserts were sequenced to identify the interacting protein.

Co-immunoprecipitation of Cnk1 and Interaction Partners

This technique is widely used to verify protein-protein interactions within a cellular context.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest (e.g., Myc-tagged hCNK1 and FLAG-tagged RalGDS) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins (e.g., anti-FLAG antibody) overnight at 4°C. Protein A/G-agarose or magnetic beads are then added to capture the antibody-protein complexes.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the immunoprecipitated protein and its putative interaction partner (e.g., anti-Myc antibody) to confirm their association.[13]

GST Pulldown Assay for Direct Protein Interaction

This in vitro method is used to determine if the interaction between two proteins is direct.

Methodology:

-

Protein Expression and Purification: One protein (e.g., hCNK1 fragments) is expressed as a fusion with Glutathione S-transferase (GST) in bacteria and purified using glutathione-sepharose beads. The other protein (e.g., Rhophilin) is synthesized and radiolabeled in vitro using a coupled transcription/translation system.[1]

-

Binding Reaction: The purified GST-fusion protein bound to the beads is incubated with the in vitro-translated, radiolabeled protein in a binding buffer. A GST-only control is included to account for non-specific binding.

-

Washing: The beads are washed extensively to remove unbound protein.

-

Elution and Detection: The bound proteins are eluted, separated by SDS-PAGE, and the radiolabeled protein is detected by autoradiography.

Cnk1 in Disease and as a Therapeutic Target

Given its central role in regulating key signaling pathways often dysregulated in cancer, Cnk1 has emerged as a protein of significant interest in oncology and drug development.

-

Cancer: Cnk1 has been implicated in promoting oncogenic signaling.[2][18] It can mediate the invasion of breast and cervical cancer cells through NF-κB-dependent signaling.[6] Furthermore, Cnk1 is essential for the growth of mutant KRAS-driven cancers, making it an attractive therapeutic target.[4][5] An inhibitor of the Cnk1 PH domain has been shown to selectively block the growth of mutant KRAS cells and tumors.[4][5]

-

Drug Development: The druggability of Cnk1, particularly its PH domain, presents a promising avenue for the development of novel cancer therapeutics.[4][5] Targeting the scaffolding function of Cnk1 could disrupt multiple oncogenic signaling pathways simultaneously, offering a potentially more effective and durable anti-cancer strategy.

Conclusion

Cnk1 is a multifaceted scaffold protein that lies at the crossroads of several fundamental signaling pathways. Its ability to orchestrate complex cellular responses by bringing together key signaling molecules highlights the importance of scaffold proteins in ensuring the fidelity and specificity of signal transduction. The foundational research summarized here provides a robust framework for understanding the core functions of Cnk1. For researchers and drug development professionals, a deep appreciation of Cnk1's intricate regulatory roles is essential for uncovering new biological insights and for designing innovative therapeutic interventions against diseases driven by aberrant cellular signaling.

References

- 1. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CNKSR1 connector enhancer of kinase suppressor of Ras 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CNK1 promotes invasion of cancer cells through NF-kappaB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. CNK1 is a scaffold protein that regulates Src-mediated Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 11. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The CNK1 scaffold binds cytohesins and promotes insulin pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The CNK1 scaffold binds cytohesins and promotes insulin pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of CNKSR1 as a biomarker for “cold” tumor microenvironment in lung adenocarcinoma: An integrative analysis based on a novel workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

Methodological & Application

PHT-7.3: A Novel Inhibitor of Mutant KRAS Signaling for In Vitro Cell Proliferation Studies

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: PHT-7.3 is a selective small-molecule inhibitor targeting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein crucial for the efficient signaling of the KRAS proto-oncogene.[1] In cancer cells harboring KRAS mutations, Cnk1 co-localizes with the mutated KRAS protein at the cell membrane, facilitating the activation of downstream effector pathways, such as those involving Ral and Rho GTPases, which drive cell proliferation, survival, and migration.[1][3] this compound disrupts this critical interaction, leading to the selective inhibition of mutant KRAS-driven cell growth.[2][3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation and an overview of its mechanism of action.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-proliferative effects by binding to the PH domain of Cnk1, which prevents Cnk1 from co-localizing with mutant KRAS at the plasma membrane. This disruption inhibits the activation of downstream effector proteins like Ral and Rho, ultimately leading to a G1 cell cycle arrest and a reduction in cell proliferation in mutant KRAS-harboring cancer cells.[3]

Quantitative Data: this compound IC50 in NSCLC Cell Lines

The inhibitory effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines was evaluated in a 2D growth assay. The half-maximal inhibitory concentration (IC50) was determined for a panel of cell lines with either wild-type (wt) or mutant (mut) KRAS.

| Cell Line | KRAS Status | IC50 (µM) |

| A549 | mut-KRAS (G12S) | ~25 |

| H441 | mut-KRAS (G12V) | ~25 |

| H23 | mut-KRAS (G12C) | ~30 |

| H727 | mut-KRAS (G12V) | ~40 |

| H2009 | mut-KRAS (G12A) | ~50 |

| H1975 | wt-KRAS | >100 |

| H1650 | wt-KRAS | >100 |

| H522 | wt-KRAS | >100 |

| H226 | wt-KRAS | >100 |

Note: The IC50 values are approximated from published graphical data and should be considered as a reference.[4][5] Actual values may vary depending on experimental conditions.

Experimental Protocol: In Vitro Cell Proliferation Assay (Crystal Violet Staining)

This protocol describes a method to determine the effect of this compound on the proliferation of adherent cancer cell lines using a crystal violet staining assay.

Materials:

-

This compound (stock solution in DMSO)

-

Adherent cancer cell lines (e.g., A549, H441, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom tissue culture plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

Methanol

-

33% Acetic Acid Solution

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Fixation and Staining:

-

After the incubation period, gently aspirate the medium.

-

Wash the cells once with 100 µL of PBS per well.

-

Add 50 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.

-

Aspirate the methanol and let the plate air dry completely.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

-

Washing and Solubilization:

-

Gently wash the plate with deionized water to remove excess stain. Repeat until the water runs clear.

-

Invert the plate on a paper towel and let it air dry.

-

Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Incubate the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Conclusion: this compound represents a promising tool for investigating KRAS-driven oncogenesis. The provided protocol offers a robust method for evaluating its anti-proliferative activity in vitro. Researchers can adapt this protocol to various adherent cancer cell lines to explore the therapeutic potential of targeting the Cnk1-KRAS interaction.

References

Application Notes and Protocols for Anchorage-Independent Growth Assay Using PHT-7.3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells.[1] Unlike normal cells, which require attachment to a solid surface to proliferate, cancer cells can grow and form colonies in a semi-solid medium, a trait that closely correlates with tumorigenicity in vivo. The soft agar assay is the gold-standard method for assessing anchorage-independent growth in vitro.[2] This application note provides a detailed protocol for utilizing PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain, to study its effects on the anchorage-independent growth of cancer cells, particularly those with activating KRAS mutations.[3] this compound has been shown to selectively inhibit the growth of mutant KRAS cancer cells, making it a valuable tool for investigating KRAS-driven oncogenesis.[3]

Mechanism of Action of this compound

This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), with a dissociation constant (Kd) of 4.7 μM.[3] Cnk1 is a scaffolding protein that plays a crucial role in enhancing the efficiency of Ras signaling pathways.[4] By binding to the PH domain of Cnk1, this compound disrupts its function, leading to the inhibition of downstream signaling pathways in mutant KRAS cells. This selective inhibition of mutant KRAS signaling makes this compound an important compound for studying and potentially targeting cancers with these specific mutations.

Signaling Pathway

The diagram below illustrates the simplified KRAS signaling pathway and the point of intervention for this compound. Upon activation by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), KRAS-GTP activates downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT cascades, which promote cell proliferation, survival, and anchorage-independent growth.[5][6] Cnk1 acts as a scaffold to enhance the efficiency of this signaling. This compound inhibits the function of Cnk1, thereby disrupting the propagation of these oncogenic signals.

Caption: Simplified KRAS signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines the major steps involved in performing an anchorage-independent growth assay using this compound.

Caption: Workflow for the anchorage-independent growth assay.

Experimental Protocols

This protocol is adapted from established soft agar assay procedures and is suitable for use with this compound.[7][8][9][10]

Materials:

-

Cancer cell lines (e.g., NSCLC cell lines with and without KRAS mutations)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Agar (Noble or other high-quality grade)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well or 12-well tissue culture plates

-

Sterile conical tubes and pipettes

-

Crystal Violet staining solution (0.005%)

Protocol:

-

Preparation of Agar Solutions:

-

Prepare a 1% (w/v) agar solution by dissolving 1 g of agar in 100 mL of sterile water. Autoclave to sterilize and then cool to 42-45°C in a water bath.

-

Prepare a 0.6% (w/v) agar solution by mixing the 1% agar solution with 2x complete medium at a 3:2 ratio. Keep at 42-45°C.

-

-

Preparation of the Base Agar Layer:

-

Mix equal volumes of the 1% agar solution and 2x complete medium to create a 0.5% agar base.

-

Dispense 1.5 mL (for 6-well plates) or 0.8 mL (for 12-well plates) of the base agar solution into each well.

-